molecular formula C11H13NO2S B3846464 3-(2-methoxyphenoxy)propyl thiocyanate

3-(2-methoxyphenoxy)propyl thiocyanate

Cat. No.: B3846464
M. Wt: 223.29 g/mol
InChI Key: UZWANBJBQQMBOA-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)propyl thiocyanate is an organosulfur compound characterized by a phenoxypropyl backbone substituted with a methoxy group at the ortho position of the aromatic ring and a thiocyanate (-SCN) functional group at the terminal propane carbon.

Properties

IUPAC Name

3-(2-methoxyphenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-10-5-2-3-6-11(10)14-7-4-8-15-9-12/h2-3,5-6H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWANBJBQQMBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCSC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenoxy)propyl thiocyanate typically involves the reaction between an alkyl halide and an alkali thiocyanate in aqueous media. For instance, the preparation of isopropyl thiocyanate can be achieved by treating isopropyl bromide with sodium thiocyanate in boiling ethanol . This method can be adapted for the synthesis of this compound by using the appropriate alkyl halide and reaction conditions.

Industrial Production Methods

Industrial production of thiocyanates often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenoxy)propyl thiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkali metal cyanides and sulfenyl chlorides. The reactions are typically carried out in aqueous or alcoholic media.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Various substituted thiocyanates and isothiocyanates.

    Oxidation Reactions: Thiocarbamates.

    Reduction Reactions: Thioates and cyanides.

Scientific Research Applications

3-(2-methoxyphenoxy)propyl thiocyanate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)propyl thiocyanate involves its interaction with molecular targets and pathways within biological systems. Thiocyanates can modulate various biochemical pathways, leading to their observed biological effects. For instance, they can inhibit certain enzymes or interact with cellular receptors, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Phenoxypropyl Derivatives with Varied Substituents

a) 3-(p-Bromophenoxy)Propyl Thiocyanate
  • Structure: Differs by substituting the methoxy group with a para-bromo substituent on the phenoxy ring.
  • Biological Activity : A 2% formulation demonstrated moderate efficacy in reducing experimental dermatophyte infections, though less effective than a 0.1% griseofulvin cream . This suggests that electron-withdrawing groups (e.g., bromo) may reduce topical potency compared to electron-donating groups (e.g., methoxy).
  • Applications : Primarily studied as a topical antifungal agent.
b) Methocarbamol (2-Hydroxy-3-(2-Methoxyphenoxy)Propyl Carbamate)
  • Structure : Replaces the thiocyanate with a carbamate ester (-OCONH₂).
  • Physicochemical Properties : Increased polarity due to the carbamate group, enhancing water solubility compared to the thiocyanate analogue.
  • Applications : Used clinically as a muscle relaxant, highlighting how functional group variation (thiocyanate vs. carbamate) dictates pharmacological profile .
c) Pyridalyl (IUPAC: 2,6-Dichloro-4-(3,3-Dichloroallyloxy)Phenyl 3-[5-(Trifluoromethyl)-2-Pyridyloxy]Propyl Ether)
  • Structure : Features a propyl ether linkage with complex halogenated aromatic groups.
  • Physicochemical Properties : Higher molecular weight (491.12 g/mol) and lipophilicity due to chlorine and trifluoromethyl groups, making it a persistent organic pollutant .
  • Applications : Used as an insecticide, demonstrating the role of halogenation in enhancing environmental stability and bioactivity.

Thiocyanate-Containing Compounds

a) Potassium Thiocyanate (KSCN)
  • Structure: A simple inorganic thiocyanate salt.
  • Biological Activity : Exhibits antithyroid effects by inhibiting iodine uptake in the thyroid gland, though less potent than thiouracil derivatives .
  • Reactivity : Participates in nucleophilic substitution reactions, similar to organic thiocyanates, but with higher water solubility.
b) Thiadiazole and Thiazolidinone Derivatives
  • Examples: 5-Acetyl-3-phenyl-2-[2’-phenylimino-3’-phenyl-4’-oxothiazolidin-5’-ylidene]-2,3-dihydro-1,3,4-thiadiazole (). 3-Phenyl-2-[1’,3’-diphenyl-2’-thioxo-4’-oxoimidazolidin-5’-ylidene]-5-(2-thienoyl)-2,3-dihydro-1,3,4-thiadiazole ().
  • Key Differences : These heterocyclic compounds incorporate thiocyanate-derived moieties within rigid ring systems, enhancing thermal stability and altering reactivity.
  • Applications : Studied for antimicrobial and anticancer activities, showcasing the versatility of thiocyanate integration in drug design .

Functional Group Comparison: Thiocyanate vs. Thiirane

  • Thiirane (Episulfide) Functionalized Spherosilicates (e.g., Octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane):
    • Reactivity : Thiirane’s strained three-membered ring enables ring-opening reactions, unlike the linear thiocyanate group.
    • Applications : Used in hybrid materials for controlled polymerization or crosslinking, contrasting with the biological focus of thiocyanates .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-methoxyphenoxy)propyl thiocyanate, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common approach involves nucleophilic substitution between 3-(2-methoxyphenoxy)propanol and thiocyanate precursors (e.g., potassium thiocyanate or arylisothiocyanates). For example, reacting 3-(2-methoxyphenoxy)propyl halides with thiocyanate salts in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., KOH) can yield the target compound . Optimization includes:

  • Solvent selection: DMF enhances nucleophilicity and solubility of intermediates.
  • Temperature control: Room temperature or mild heating (40–60°C) minimizes side reactions.
  • Stoichiometry: A 1:1 molar ratio of halide to thiocyanate salt reduces byproducts.
  • Purification: Column chromatography or recrystallization improves purity.

Advanced: How do solvent polarity and base selection influence the nucleophilic substitution kinetics in the synthesis of this compound?

Methodological Answer:
Solvent polarity directly affects transition-state stabilization. Polar aprotic solvents (e.g., DMF) enhance thiocyanate ion nucleophilicity by reducing ion pairing, accelerating substitution . Base selection (e.g., KOH vs. NaH) impacts reaction efficiency:

  • Strong bases (NaH): Promote deprotonation but may degrade sensitive substrates.
  • Mild bases (KOH): Balance reactivity and substrate stability.
    Kinetic studies via HPLC or in-situ IR can monitor reaction progress. For example, evidence from similar thiocyanate syntheses shows a 20–30% yield increase in DMF compared to THF .

Advanced: How can researchers resolve discrepancies in reported yields when synthesizing this compound using different isothiocyanate precursors?

Methodological Answer:
Yield discrepancies often arise from precursor reactivity or competing pathways. To troubleshoot:

Characterize intermediates: Use TLC or LC-MS to identify side products (e.g., thiourea derivatives from isothiocyanate hydrolysis) .

Vary precursors: Compare aryl vs. alkyl isothiocyanates; aryl groups may stabilize intermediates via resonance, improving yields .

Adjust reaction time: Prolonged stirring (>24 hours) may favor hydrolysis over substitution.

Basic: Which spectroscopic methods are critical for confirming the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Methoxy singlet at δ ~3.8 ppm.
    • Thiocyanate (SCN) absence of protons but confirmed via IR.
    • Propyl chain signals (δ 1.8–4.2 ppm) .
  • IR: Strong ν(SCN) absorption at ~2100–2150 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion [M+H]⁺ matching C₁₁H₁₃NO₂S (theoretical m/z 223.07).

Advanced: How can researchers address overlapping signals in ¹H NMR spectra caused by the proximity of the methoxyphenoxy and thiocyanate groups?

Methodological Answer:

  • Decoupling experiments: Use 2D NMR (COSY, HSQC) to resolve coupling between adjacent protons.
  • Solvent optimization: Deuterated DMSO or acetone shifts signals via solvent-induced deshielding.
  • Variable temperature (VT-NMR): Heating reduces signal broadening caused by conformational exchange .

Basic: What are the recommended storage conditions to prevent thiocyanate group degradation in this compound?

Methodological Answer:

  • Temperature: Store at –20°C in airtight containers to minimize hydrolysis.
  • Moisture control: Use desiccants (silica gel) in storage vials.
  • Light protection: Amber glass vials prevent UV-induced decomposition .

Advanced: What mechanistic insights explain the hydrolytic stability of the thiocyanate group in this compound under varying pH conditions?

Methodological Answer:
Thiocyanate hydrolysis (SCN⁻ → SH⁻ + CN⁻) is pH-dependent:

  • Acidic conditions (pH < 3): Rapid protonation of SCN⁻ accelerates degradation.
  • Neutral/alkaline conditions (pH 7–12): Stability increases due to reduced electrophilicity.
    Kinetic studies using HPLC or conductivity measurements reveal a half-life >72 hours at pH 7–9 .

Advanced: How does the thiocyanate moiety influence the compound’s potential as an enzyme inhibitor, and what assays are suitable for evaluation?

Methodological Answer:
The thiocyanate group can act as a metal-binding motif (e.g., inhibiting metalloenzymes like carbonic anhydrase). Recommended assays:

  • In vitro enzyme inhibition: Measure IC₅₀ via UV-Vis spectroscopy using purified enzymes.
  • Docking studies: Computational modeling (AutoDock) predicts binding affinity to active sites.
  • Cellular assays: Evaluate cytotoxicity (MTT assay) and specificity in relevant cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxyphenoxy)propyl thiocyanate
Reactant of Route 2
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3-(2-methoxyphenoxy)propyl thiocyanate

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